Cas no 2384449-05-0 (4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid)

4-{(Benzyloxy)carbonylamino}oxane-2-carboxylic acid is a chiral bicyclic compound featuring a carboxyl group and a benzyloxycarbonyl (Cbz) protected amine. Its oxane (tetrahydropyran) ring structure provides conformational rigidity, making it valuable in peptide and medicinal chemistry for constructing constrained scaffolds. The Cbz group offers orthogonal protection for amines, enabling selective deprotection under mild hydrogenolysis conditions. The carboxylic acid moiety allows further functionalization via amidation or esterification. This compound is particularly useful in the synthesis of peptidomimetics and as a building block for bioactive molecules requiring stereochemical control. Its stability and versatility make it suitable for applications in drug discovery and asymmetric synthesis.
4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid structure
2384449-05-0 structure
Product name:4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid
CAS No:2384449-05-0
MF:C14H17NO5
MW:279.288484334946
CID:5656267
PubChem ID:165888026

4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-27724351
    • 2384449-05-0
    • 4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
    • 4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid
    • Inchi: 1S/C14H17NO5/c16-13(17)12-8-11(6-7-19-12)15-14(18)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)
    • InChI Key: PQINOIXJILVQIK-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1C(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 279.11067264g/mol
  • Monoisotopic Mass: 279.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 341
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 84.9Ų

4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27724351-10g
4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
2384449-05-0
10g
$7312.0 2023-09-10
Enamine
EN300-27724351-0.05g
4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
2384449-05-0 95.0%
0.05g
$1428.0 2025-03-20
Enamine
EN300-27724351-0.25g
4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
2384449-05-0 95.0%
0.25g
$1564.0 2025-03-20
Enamine
EN300-27724351-0.1g
4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
2384449-05-0 95.0%
0.1g
$1496.0 2025-03-20
Enamine
EN300-27724351-2.5g
4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
2384449-05-0 95.0%
2.5g
$3332.0 2025-03-20
Enamine
EN300-27724351-10.0g
4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
2384449-05-0 95.0%
10.0g
$7312.0 2025-03-20
Enamine
EN300-27724351-5.0g
4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
2384449-05-0 95.0%
5.0g
$4930.0 2025-03-20
Enamine
EN300-27724351-5g
4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
2384449-05-0
5g
$4930.0 2023-09-10
Enamine
EN300-27724351-1g
4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
2384449-05-0
1g
$1701.0 2023-09-10
Enamine
EN300-27724351-1.0g
4-{[(benzyloxy)carbonyl]amino}oxane-2-carboxylic acid
2384449-05-0 95.0%
1.0g
$1701.0 2025-03-20

Additional information on 4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid

Recent Advances in the Study of 4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid (CAS: 2384449-05-0)

In recent years, 4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid (CAS: 2384449-05-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxane ring structure and benzyloxycarbonyl (Cbz) protecting group, has shown promising potential in various applications, including drug development and biochemical studies. The following report synthesizes the latest findings related to this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.

The synthesis of 4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as asymmetric catalysis and microwave-assisted synthesis to achieve higher efficiency. Notably, the compound's stereochemistry plays a critical role in its biological activity, and recent work has focused on enantioselective synthesis to produce optically pure forms. These advancements have facilitated more detailed studies of the compound's interactions with biological targets.

From a biological perspective, 4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid has demonstrated intriguing properties as a modulator of enzymatic activity. Recent in vitro studies have shown that it can selectively inhibit certain proteases and kinases, making it a valuable tool for studying signal transduction pathways. Additionally, its structural features suggest potential as a scaffold for designing novel inhibitors or activators of biologically relevant proteins. These findings have spurred further investigation into its mechanism of action and structure-activity relationships.

In the context of drug discovery, this compound has attracted attention for its potential therapeutic applications. Preliminary studies indicate that derivatives of 4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid may exhibit anti-inflammatory and anti-cancer properties. Researchers are particularly interested in its ability to interfere with protein-protein interactions that are often challenging to target with conventional small molecules. The compound's unique three-dimensional structure provides opportunities for developing selective and potent therapeutic agents.

Looking forward, the research community continues to explore the full potential of 4-{(benzyloxy)carbonylamino}oxane-2-carboxylic acid. Current efforts are focused on understanding its pharmacokinetic properties and optimizing its biological activity through structural modifications. The compound's versatility as both a research tool and a potential therapeutic candidate ensures that it will remain an important subject of study in chemical biology and medicinal chemistry. As new findings emerge, this molecule may pave the way for innovative approaches to treating various diseases and understanding fundamental biological processes.

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